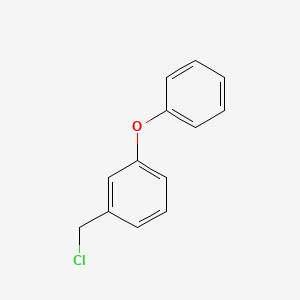

3-Phenoxybenzyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(chloromethyl)-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYVTGFWFHQVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202128 | |

| Record name | 3-Phenoxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53874-66-1 | |

| Record name | 3-Phenoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53874-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxybenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053874661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-3-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenoxybenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8R767G4B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Phenoxybenzyl Chloride

Abstract

3-Phenoxybenzyl chloride (CAS No: 53874-66-1) is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of a significant class of synthetic pyrethroid insecticides, including permethrin and cypermethrin.[1][2] Its molecular structure, which combines a diphenyl ether moiety with a reactive benzyl chloride functional group, makes it an essential building block in the agrochemical industry. This guide provides an in-depth examination of the predominant synthesis mechanism of this compound, designed for researchers, chemists, and professionals in drug and pesticide development. We will dissect the core two-step reaction pathway, starting from 3-phenoxybenzaldehyde, explore the underlying chemical mechanisms, present detailed experimental protocols, and summarize key quantitative data.

The Core Synthetic Strategy: A Two-Step Pathway

The most industrially viable and commonly documented synthesis of this compound is a two-step process. This pathway is favored for its high yields and the relative accessibility of its precursors. The strategy involves:

-

Reduction of 3-Phenoxybenzaldehyde: The process begins with the selective reduction of the aldehyde functional group of 3-phenoxybenzaldehyde to a primary alcohol, yielding 3-Phenoxybenzyl alcohol.

-

Chlorination of 3-Phenoxybenzyl Alcohol: The synthesized alcohol is then converted to the target benzyl chloride through a nucleophilic substitution reaction using a suitable chlorinating agent.

This sequential approach allows for high fidelity in each transformation, minimizing complex purification challenges.

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Deep Dive and Experimental Protocols

A thorough understanding of the reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues. This section details the causality behind each synthetic step.

Step 1: Synthesis of 3-Phenoxybenzyl Alcohol via Reduction

The initial step involves the conversion of 3-phenoxybenzaldehyde to 3-phenoxybenzyl alcohol. This is a classic example of a carbonyl reduction.

Causality and Reagent Selection: Sodium borohydride (NaBH₄) is a frequently used reagent for this transformation.[3] It is a mild and selective reducing agent, capable of reducing aldehydes and ketones without affecting other potentially reducible groups, such as the aromatic rings or the ether linkage present in the molecule. Its ease of handling and high yield make it a preferred choice over more reactive hydrides like lithium aluminum hydride (LAH).

Mechanistic Pathway: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final alcohol product.

Caption: Mechanism of 3-Phenoxybenzaldehyde reduction using Sodium Borohydride.

Experimental Protocol: Reduction of 3-Phenoxybenzaldehyde This protocol is adapted from a standard laboratory procedure.[3]

-

Dissolution: Dissolve 3-phenoxybenzaldehyde (5 g, 25.22 mmol) in anhydrous methanol (60 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction.

-

Reagent Addition: Add sodium borohydride (1.14 g, 30.26 mmol) in small portions (batches) to the cooled, stirring solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 1.5 hours.

-

Quenching & Extraction: Concentrate the mixture under reduced pressure. Quench the residue by adding a saturated aqueous solution of ammonium chloride (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-phenoxybenzyl alcohol. The expected yield is typically high, around 99%.[3]

Step 2: Chlorination of 3-Phenoxybenzyl Alcohol

The final step is the conversion of the primary alcohol to the corresponding benzyl chloride. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.

Causality and Reagent Selection: Thionyl chloride (SOCl₂) is an excellent reagent for this conversion. The key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4] This simplifies the purification process, as these byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product side.

Mechanistic Pathway: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and a proton to form a key intermediate, an alkyl chlorosulfite. In the final step, the chloride ion attacks the carbon atom bonded to the chlorosulfite group in an Sₙ2 or Sₙi (internal nucleophilic substitution) manner. This results in the formation of the this compound and the release of sulfur dioxide gas.

Caption: Mechanism for the chlorination of 3-Phenoxybenzyl Alcohol.

Experimental Protocol: Chlorination of 3-Phenoxybenzyl Alcohol This protocol is based on established methods for converting alcohols to chlorides using thionyl chloride.[4]

-

Setup: To a solution of 3-phenoxybenzyl alcohol (e.g., 10 g, 0.05 mol) in a suitable inert solvent like toluene (50 ml), place the flask in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (e.g., 4.4 mL, 0.06 mol) dropwise to the stirred solution. A small amount of pyridine may be added to neutralize the HCl byproduct.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the evolution of gases ceases.

-

Workup: Cool the reaction mixture. Carefully and slowly pour it into ice water to decompose any excess thionyl chloride.

-

Extraction and Purification: Separate the organic layer. Wash it with a sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by vacuum distillation.

Quantitative Data Summary

The efficiency of each step is crucial for the overall yield of the final product. The following table summarizes typical quantitative data for the described two-step synthesis.

| Step | Reaction | Key Reagents | Solvent | Typical Yield | Reference |

| 1 | Aldehyde Reduction | 3-Phenoxybenzaldehyde, Sodium Borohydride | Methanol | ~99% | [3] |

| 2 | Alcohol Chlorination | 3-Phenoxybenzyl Alcohol, Thionyl Chloride | Toluene | >85% | [4] |

Side Reactions and Purification Considerations

Step 1 (Reduction):

-

Side Reactions: The reduction is generally very clean. However, using an insufficient amount of NaBH₄ will lead to incomplete reaction, leaving unreacted aldehyde.

-

Purification: The primary purification involves an aqueous workup to remove inorganic borate salts, followed by extraction. If needed, silica gel column chromatography can be used to separate the alcohol from any residual aldehyde.[3]

Step 2 (Chlorination):

-

Side Reactions: Benzyl alcohols can be prone to forming dibenzyl ethers under acidic conditions. Also, elimination reactions to form styrenic compounds are possible at higher temperatures, though less common for this substrate.

-

Purification: The crude product is often purified by vacuum distillation to separate the desired this compound from any non-volatile impurities or side products.[5]

Conclusion

The synthesis of this compound is most effectively achieved through a robust and high-yielding two-step process starting from 3-phenoxybenzaldehyde. This pathway, involving a selective hydride reduction followed by a clean chlorination with thionyl chloride, represents a scientifically sound and industrially practical method. The detailed understanding of the underlying mechanisms of nucleophilic addition and substitution, as presented in this guide, empowers researchers to optimize conditions, maximize yields, and ensure the high purity required for the subsequent synthesis of vital pyrethroid-based agrochemicals.

References

- Synthesis of 3-phenoxybenzyl alcohol.PrepChem.com. [Link]

- US4273727A - (S) α-Cyano-3-phenoxy-benzyl alcohol.

- Synthesis of A. 3-Phenoxybenzoyl Chloride.PrepChem.com. [Link]

- Synthesis of 3-phenoxybenzaldehyde.PrepChem.com. [Link]

- Synthesis of Phenols from Benzoic Acids.Organic Syntheses Procedure. [Link]

- Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.Organic Syntheses. [Link]

- 3-Phenoxybenzyl Alcohol - High Purity

- This compound.gsrs. [Link]

- Cas 53874-66-1,this compound.LookChem. [Link]

- 3-Phenoxybenzyl alcohol.Chongqing Chemdad Co., Ltd. [Link]

- 3-Phenoxymandelonitrile.Wikipedia. [Link]

- 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284.PubChem. [Link]

- CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.

Sources

- 1. 3-Phenoxybenzyl Alcohol - High Purity at Best Price [nandoliaorganics.com]

- 2. Buy 3-Phenoxybenzyl alcohol | 13826-35-2 [smolecule.com]

- 3. 3-Phenoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 4. US4273727A - (S) α-Cyano-3-phenoxy-benzyl alcohol - Google Patents [patents.google.com]

- 5. 3-PHENOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic analysis of 3-Phenoxybenzyl chloride

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Phenoxybenzyl Chloride

This guide provides a comprehensive exploration of the essential spectroscopic techniques used to characterize this compound (C₁₃H₁₁ClO). As a key intermediate in the synthesis of various commercial products, including pyrethroid insecticides, rigorous analytical verification of its structure and purity is paramount. This document is intended for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to the complete structural elucidation of this molecule.

Introduction to this compound

This compound, with the IUPAC name 1-(chloromethyl)-3-phenoxybenzene, is a bifunctional organic compound featuring a diphenyl ether moiety and a reactive benzylic chloride group.[1] Its molecular formula is C₁₃H₁₁ClO, and it has a molecular weight of approximately 218.68 g/mol .[1][2] The compound typically appears as a clear yellow liquid at room temperature.[3][4] The unique arrangement of its two aromatic rings connected by an ether linkage, along with the chemically active chloromethyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is critical for confirming its identity, assessing its purity, and monitoring its reactions.

This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for a full and unambiguous characterization.

Molecular Structure and Spectroscopic Implications

The structural features of this compound are directly correlated to the signals observed in various spectra. A clear visualization of the molecule is the first step in predictive analysis.

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it separates the analyte from potential impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~100 °C and ramps to ~280 °C to ensure elution.

-

Ionization and Detection: The eluent is passed into the MS, typically using a 70 eV electron ionization source. The fragments are separated by a quadrupole mass analyzer and detected.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak to confirm the molecular ion and match the observed fragmentation pattern with the expected one.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. A robust analysis integrates data from multiple spectroscopic sources to build an unassailable structural confirmation.

Caption: Integrated workflow for the spectroscopic analysis of a chemical entity.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the critical ether and alkyl chloride functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation. By integrating the data from these methods, a scientist can confidently confirm the identity, structure, and purity of this compound, ensuring its suitability for downstream applications in research and industry.

References

Sources

A Guide to the Structural Elucidation of 3-Phenoxybenzyl Chloride: An In-depth Analysis of ¹H and ¹³C NMR Spectra

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Phenoxybenzyl chloride (C₁₃H₁₁ClO). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles and practical application of NMR in the structural characterization of this important chemical intermediate. We will delve into the theoretical underpinnings of chemical shifts, coupling constants, and signal multiplicities, providing a robust framework for the interpretation of the NMR spectra of this compound and related substituted aromatic compounds.

Introduction: The Role of NMR in Structural Verification

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. For a molecule such as this compound, which features two distinct aromatic rings and a reactive benzylic chloride moiety, NMR provides crucial information regarding the electronic environment of each proton and carbon atom. This allows for the verification of the compound's identity, purity, and the specific substitution pattern of the aromatic rings. This guide will provide a detailed interpretation of both ¹H and ¹³C NMR spectra, explaining the rationale behind the observed and predicted spectral features.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals corresponding to the eleven protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the oxygen of the ether linkage, as well as the anisotropic effects of the aromatic rings. The spectrum can be divided into the aromatic region (typically δ 6.8-7.5 ppm) and the aliphatic region, where the benzylic protons reside.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.55 | Singlet (s) | 2H | -CH₂Cl | The benzylic protons are deshielded by the adjacent electronegative chlorine atom, resulting in a downfield shift. The absence of adjacent protons leads to a singlet. |

| ~ 6.90 - 7.50 | Multiplet (m) | 9H | Ar-H | The nine aromatic protons will appear as a complex multiplet due to overlapping signals and spin-spin coupling. Protons on the phenoxy ring are generally found more upfield compared to those on the benzyl chloride ring due to the electron-donating effect of the ether oxygen. |

In-depth Analysis of the Predicted ¹H NMR Spectrum

The interpretation of the aromatic region of the ¹H NMR spectrum of this compound requires a nuanced understanding of substitution effects on benzene rings. The protons on the monosubstituted phenoxy ring will exhibit a different splitting pattern compared to the meta-substituted benzyl chloride ring.

-

Phenoxy Ring Protons: The five protons on the terminal phenyl ring are expected to appear as a complex multiplet. The ortho-protons (H-2', H-6') will be the most deshielded due to their proximity to the electron-withdrawing ether oxygen, followed by the para-proton (H-4'), and then the meta-protons (H-3', H-5').

-

Benzyl Chloride Ring Protons: The four protons on the substituted benzyl ring will also form a complex multiplet. The proton ortho to the chloromethyl group (H-2) and the proton ortho to the phenoxy group (H-4) will be distinct from the other two protons (H-5 and H-6). The electronegativity of the substituents and their positions will dictate the precise chemical shifts and coupling patterns.

Predicted ¹³C NMR Spectral Data for this compound

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eleven distinct signals, corresponding to the thirteen carbon atoms in the molecule, with two pairs of equivalent carbons in the unsubstituted phenoxy ring. The chemical shifts are primarily influenced by the nature of the directly attached atoms and the overall electronic distribution in the molecule. A computed ¹³C NMR spectrum is available on SpectraBase, which can be a useful reference.[1]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 46.0 | -CH₂Cl | The benzylic carbon is significantly deshielded by the attached chlorine atom. |

| ~ 118.0 - 135.0 | Ar-C | The aromatic carbons resonate in this characteristic region. The specific shifts are influenced by the substituents. |

| ~ 157.0 | Ar-C-O (benzyl ring) | The carbon atom directly bonded to the ether oxygen on the benzyl ring is expected to be significantly deshielded. |

| ~ 158.0 | Ar-C-O (phenoxy ring) | The carbon atom directly bonded to the ether oxygen on the phenoxy ring will also be deshielded. |

| ~ 138.0 | Ar-C-CH₂Cl | The carbon atom bearing the chloromethyl group is expected to be downfield due to the inductive effect of the substituent. |

Causality Behind ¹³C Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum are highly informative for identifying the carbon skeleton of this compound.

-

Benzylic Carbon: The carbon of the -CH₂Cl group is expected to be the most upfield of the sp² carbons, with its chemical shift significantly influenced by the electronegative chlorine atom.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are modulated by the substituents. The carbons directly bonded to the oxygen atom (ipso-carbons) are the most deshielded due to the oxygen's electronegativity. The presence of the electron-withdrawing chloromethyl group will also influence the chemical shifts of the carbons on that ring.

-

Quaternary Carbons: The four quaternary carbons (C-1, C-3, C-1', and the carbon attached to the chloromethyl group) will typically show weaker signals in the spectrum compared to the protonated carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) can be used for spectral calibration.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the complex aromatic region of the ¹H NMR spectrum.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Use a standard pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Visualizing the Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Figure 1: Molecular Structure of this compound.

Figure 2: Workflow for NMR-based Structural Analysis.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR spectroscopy and the influence of molecular structure on spectral parameters, researchers can confidently utilize this powerful analytical technique for the characterization and quality control of this and other complex organic molecules. The provided experimental protocol offers a reliable starting point for obtaining high-resolution NMR data, which is essential for accurate structural elucidation in the fields of chemical synthesis and drug development.

References

- SpectraBase. This compound. [Link]

- PubChem. This compound. [Link]

- NIST Chemistry WebBook. This compound. [Link]

Sources

FT-IR spectrum analysis of 3-Phenoxybenzyl chloride

An Application Scientist's Guide to the FT-IR Spectral Signature of 3-Phenoxybenzyl Chloride

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (C₁₃H₁₁ClO). For researchers, synthetic chemists, and quality control analysts, FT-IR spectroscopy serves as a rapid, non-destructive tool for structural confirmation and purity assessment. This document deconstructs the molecule's spectral fingerprint, correlating its distinct functional groups—the aromatic rings, the aryl-alkyl ether linkage, and the chloromethyl moiety—with their characteristic vibrational frequencies. By explaining the causality behind peak assignments and providing a validated experimental protocol, this guide equips the user with the expertise to confidently identify and characterize this compound.

The Molecular Blueprint of this compound

Before interpreting its spectrum, understanding the molecular architecture of this compound is paramount. The molecule, with the chemical formula C₁₃H₁₁ClO, consists of a benzyl chloride core linked to a phenol group via an ether bond at the meta-position.[1][2][3][4] This structure gives rise to several key functional groups, each with a unique vibrational behavior that FT-IR spectroscopy can detect.

The primary structural components for analysis are:

-

Two Aromatic Rings: A monosubstituted phenyl ring and a 1,3- (meta) disubstituted phenyl ring.

-

Aryl-Alkyl Ether Linkage: The C-O-C bridge connecting the two aromatic systems.

-

Aliphatic Chloromethyl Group: The -CH₂Cl substituent.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];

// Define nodes for atoms with positions C1 [label="C", pos="0,1!", fillcolor="#202124"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#202124"]; C4 [label="C", pos="0,-1!", fillcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#202124"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#202124"]; O7 [label="O", pos="1.8,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C8 [label="C", pos="2.77,0.5!", fillcolor="#202124"]; C9 [label="C", pos="3.64,0!", fillcolor="#202124"]; C10 [label="C", pos="4.51,0.5!", fillcolor="#202124"]; C11 [label="C", pos="4.51,-0.5!", fillcolor="#202124"]; C12 [label="C", pos="3.64,-1!", fillcolor="#202124"]; C13 [label="C", pos="2.77,-0.5!", fillcolor="#202124"]; C14 [label="CH₂", pos="5.5, -0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cl15 [label="Cl", pos="6.5, -0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges for bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- O7; O7 -- C8; C8 -- C9 -- C10 -- C11 -- C12 -- C13 -- C8; C11 -- C14; C14 -- Cl15;

// Annotations label_ether [label="Aryl Ether C-O-C Stretch", pos="2.2,1.2!"]; label_arom_ch [label="Aromatic C-H & C=C Stretches", pos="-1.5,-1.5!"]; label_ccl [label="C-Cl Stretch", pos="6,-1.2!"]; label_aliph_ch [label="Aliphatic C-H Stretch", pos="5.5,0.2!"]; } Caption: Molecular structure of this compound with key functional groups.

Principles of FT-IR in Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations, namely stretching (changes in bond length) and bending (changes in bond angle), occur at specific, quantized frequencies. The frequency of absorption is dependent on the bond strength, the masses of the bonded atoms, and the overall molecular environment. Therefore, an FT-IR spectrum provides a unique "fingerprint" that is directly correlated to the molecule's functional groups. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹), where absorption bands correspond to dips in the plot.[5][6]

Deconstructing the FT-IR Spectrum: A Region-by-Region Analysis

The FT-IR spectrum of this compound is best analyzed by dissecting it into regions corresponding to its primary functional components.

The Aromatic Core (>3000 cm⁻¹ and 1450-1600 cm⁻¹)

The presence of two benzene rings gives rise to several characteristic and reliable absorption bands.

-

Aromatic C-H Stretching: A weak to medium intensity band, or group of bands, is expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[5][7] The appearance of absorptions in this region is a strong indicator of hydrogen atoms bonded to sp²-hybridized carbon atoms, confirming the aromatic nature of the compound.[8][9]

-

Aromatic C=C Ring Stretching: The vibrations of the carbon-carbon double bonds within the benzene rings produce a series of medium to strong absorptions in the 1450-1600 cm⁻¹ region.[8] Typically, two sharp, prominent bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹, which are highly characteristic of the aromatic framework.[8]

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 680-900 cm⁻¹ range result from the C-H bonds bending out of the plane of the aromatic ring. The exact position of these bands is diagnostic of the ring's substitution pattern.[8][9] For this compound, one would expect patterns corresponding to both monosubstituted and meta-disubstituted rings.

The Ether Linkage Fingerprint (1000-1300 cm⁻¹)

The ether linkage is a key structural feature, and its identification is crucial.

-

Asymmetric C-O-C Stretching: Aryl-alkyl ethers, such as this compound, exhibit a very strong and characteristic C-O-C asymmetric stretching vibration. This band is typically found between 1200 and 1300 cm⁻¹.[10][11] This absorption is often one of the most intense peaks in the fingerprint region of the spectrum and serves as a primary diagnostic tool for confirming the ether functionality.[12][13]

-

Symmetric C-O-C Stretching: A second, symmetric stretching band is expected at a lower frequency, typically near 1040 cm⁻¹, though it is often weaker in intensity than the asymmetric stretch.[11][12]

The Aliphatic Chloromethyl Group (CH₂Cl)

The benzyl chloride portion of the molecule contributes distinct aliphatic signals.

-

Aliphatic C-H Stretching: The methylene (-CH₂-) group will produce C-H stretching vibrations below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range.[6][14] These bands are typically of medium intensity and clearly distinguished from the aromatic C-H stretches found above 3000 cm⁻¹.

-

CH₂ Bending (Scissoring): A characteristic bending vibration for the CH₂ group is expected around 1450-1470 cm⁻¹.[7] This peak may sometimes overlap with one of the aromatic ring stretching bands.

-

C-Cl Stretching: The carbon-chlorine bond stretch gives rise to a strong absorption in the lower frequency range of the spectrum, typically between 750-850 cm⁻¹.[7] It is important to note that this region can also contain the strong aromatic C-H out-of-plane bending bands, so careful analysis is required to distinguish or assign overlapping peaks.

Integrated Spectral Interpretation and Data Summary

A holistic analysis of the FT-IR spectrum involves integrating the information from all regions to build a cohesive structural confirmation. The presence of peaks in all the aforementioned regions—aromatic C-H and C=C stretches, a strong aryl ether C-O-C stretch, aliphatic C-H stretches, and a C-Cl stretch—provides a high-confidence identification of this compound.

The table below summarizes the expected key absorption bands.

| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode | Assigned Functional Group |

| 3100 - 3010 | Medium / Weak | C-H Stretch | Aromatic (sp² C-H) |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| 1600 - 1580 | Strong / Medium | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | Strong / Medium | C=C Stretch | Aromatic Ring |

| ~1465 | Medium | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |

| 1300 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Medium / Weak | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 900 - 680 | Strong | C-H Out-of-Plane Bend | Aromatic Substitution |

| 850 - 750 | Strong | C-Cl Stretch | Alkyl Halide |

Standard Operating Protocol for FT-IR Analysis via ATR

To ensure reproducible and high-quality data, a validated protocol is essential. Attenuated Total Reflectance (ATR) is a common, convenient technique that requires minimal sample preparation.

Experimental Workflow

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer and its accompanying software are powered on and have completed their initialization checks.

-

Background Spectrum Acquisition:

-

Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with a suitable solvent, such as isopropanol or acetone.

-

Allow the crystal to air dry completely.

-

Acquire a background spectrum. This critical step digitally subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the ATR crystal material.[15]

-

-

Sample Application:

-

Using a clean pipette, place a single, small drop of neat this compound liquid directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, carefully clean the sample from the ATR crystal using a solvent-moistened, lint-free wipe.

-

Data Analysis: Use the spectrometer software to label significant peaks and compare the resulting spectrum against a reference standard or the assignments provided in this guide.

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features are the combination of aromatic C-H and C=C absorptions, a prominent aryl-alkyl ether C-O-C stretching band around 1200-1300 cm⁻¹, and the characteristic vibrations of the chloromethyl group. By following a systematic, region-by-region analysis and employing a validated experimental protocol, researchers and analysts can leverage FT-IR spectroscopy as a powerful and efficient tool in the development and quality control of processes involving this important chemical intermediate.

References

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

- Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Chemistry LibreTexts. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

- YouTube. (2023).

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

- Global Substance Registration System. (n.d.). This compound. gsrs.

- Durig, J. R., et al. (n.d.).

- The Royal Society of Chemistry. (n.d.). Supporting Information Recyclable Polyetheretherketone Fiber-Supported N-Heterocyclic Carbene Catalysts for Nucleophilic Acylation of Fluorobenzenes. The Royal Society of Chemistry. [Link]

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

- ResearchGate. (n.d.). Fourier transform infrared (FT‐IR) spectra of chloromethylated...

- National Institute of Standards and Technology. (n.d.). Oxirane, (chloromethyl)-. NIST Chemistry WebBook. [Link]

- University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of Colorado Boulder. [Link]

- University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. University of Puget Sound. [Link]

- SIELC Technologies. (2018). This compound. SIELC Technologies. [Link]

- National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies.

- WebSpectra. (n.d.). IR Absorption Table. UCLA Chemistry. [Link]

- Stenutz. (n.d.). This compound. Stenutz. [Link]

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]

- ResearchGate. (2024). What does an additional peak in FTIR between 3100 and 3300 nm affect the quality of the material, benzethonium chloride USP??.

- National Institute of Standards and Technology. (n.d.). Benzyl chloride. NIST Chemistry WebBook. [Link]

Sources

- 1. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 12. youtube.com [youtube.com]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Phenoxybenzyl Chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Phenoxybenzyl chloride (CAS No. 53874-66-1), a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its core physicochemical properties, outlines a reliable synthetic protocol, explores its reactivity, and discusses its applications, with a strong emphasis on scientific integrity and practical, field-proven insights.

Introduction and Core Identifiers

This compound, also known as 1-(chloromethyl)-3-phenoxybenzene, is an aromatic ether and organochloride.[1][2] Its molecular structure, featuring a reactive benzylic chloride group and a stable phenoxy moiety, makes it a valuable building block in organic synthesis.[3] The chloromethyl group serves as a key functional handle for introducing the 3-phenoxybenzyl scaffold into a wide array of more complex molecules. Its identity is unequivocally established by the identifiers listed below.

| Identifier | Value | Source(s) |

| CAS Number | 53874-66-1 | [1][2] |

| Molecular Formula | C₁₃H₁₁ClO | [1][2] |

| Molecular Weight | 218.68 g/mol | [1][2] |

| IUPAC Name | 1-(chloromethyl)-3-phenoxybenzene | [1] |

| InChI Key | QUYVTGFWFHQVRO-UHFFFAOYSA-N | [2] |

| SMILES | ClCc1cccc(Oc2ccccc2)c1 | [2] |

| EC Number | 258-831-1 | [2] |

| MDL Number | MFCD00040866 | [2] |

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow liquid at room temperature.[4] A summary of its key physical and chemical properties is presented in the table below. This data is essential for designing experimental setups, performing accurate calculations, and ensuring safe handling.

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 141-142 °C (lit.) | [2] |

| Density | 1.189 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.5900 (lit.) | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and dichloromethane. | [5] |

| LogP (Octanol/Water) | 4.218 (Calculated) | [6] |

Synthesis and Reactivity

The synthesis and reactivity of this compound are central to its utility as a chemical intermediate. Understanding the principles behind its formation and subsequent reactions is critical for its effective application.

Synthesis from 3-Phenoxybenzyl Alcohol

A reliable and high-yielding method for the preparation of this compound is the chlorination of its corresponding alcohol, 3-Phenoxybenzyl alcohol, using thionyl chloride (SOCl₂).[5] This reaction is a standard transformation in organic synthesis for converting alcohols to alkyl chlorides.[7][8]

The causality behind this choice of reagent lies in its efficiency and the nature of its byproducts. Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which is an excellent leaving group.[9] The subsequent nucleophilic attack by the chloride ion proceeds readily, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[9] The use of a base like pyridine is common to neutralize the HCl generated.[8]

Caption: Synthesis of this compound from its alcohol.

Experimental Protocol: Synthesis of this compound [5]

-

Preparation: To a solution of 3-phenoxybenzyl alcohol (200 g) in dry chloroform (1 L), add pyridine (2 mL).

-

Reagent Addition: Cool the mixture in an ice-water bath. Add a solution of thionyl chloride (142.8 g) in chloroform (150 mL) dropwise, maintaining the cooled temperature.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature while stirring. Continue stirring until the vigorous evolution of gas (SO₂ and HCl) subsides.

-

Completion: Gently heat the mixture to boiling (reflux) under stirring until gas evolution ceases completely, indicating the reaction is complete.

-

Work-up: Pour the cooled reaction solution into cold water (2 L). Separate the chloroform layer. Extract the aqueous layer with an additional portion of chloroform (400 mL).

-

Purification: Combine the organic extracts, wash once with water, and dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the chloroform solvent by distillation under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation (128-130 °C at 0.3 mmHg).

This self-validating protocol includes a clear reaction endpoint (cessation of gas evolution) and a standard work-up procedure to ensure the isolation of a pure product.

Reactivity Profile

The reactivity of this compound is dominated by the lability of the carbon-chlorine bond. As a benzylic halide, it is susceptible to nucleophilic substitution reactions.[10] The benzene ring stabilizes the transition state, making it more reactive than simple alkyl chlorides.[10]

It can undergo both Sₙ1 and Sₙ2 type reactions, with the specific pathway being influenced by the strength of the nucleophile, the solvent, and the reaction conditions.[11]

-

Sₙ2 Mechanism: With strong nucleophiles in polar aprotic solvents, a bimolecular (Sₙ2) mechanism is favored.[4] This involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral.

-

Sₙ1 Mechanism: In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed via an Sₙ1 mechanism. This involves the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile.[11]

This dual reactivity makes this compound a versatile electrophile for forming new carbon-heteroatom and carbon-carbon bonds. For instance, it is a key reactant in Williamson ether synthesis to produce various 3-phenoxybenzyl ethers.[12][13]

Caption: Nucleophilic substitution reaction of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the agrochemical and pharmaceutical industries.

-

Pesticide Synthesis: It is a well-known precursor in the manufacture of synthetic pyrethroid insecticides, such as permethrin, cypermethrin, and deltamethrin. The 3-phenoxybenzyl moiety is a core component of these active ingredients.

-

Drug Development: In medicinal chemistry, this compound is used as a building block for creating more complex molecules with potential therapeutic properties.[3] Its ability to readily react with nucleophiles allows for its incorporation into diverse molecular scaffolds, including heterocyclic systems which are prevalent in many drug structures.[3] For example, it is a known impurity and metabolite related to the API Permethrin.[14]

-

Material Science: The phenoxybenzyl group can be incorporated into polymers and other materials to modify their properties, such as thermal stability or refractive index.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Classification: [1][2]

-

Pictograms:

-

Corrosion

-

Health Hazard

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER or doctor/physician.[2]

-

Personnel handling this substance should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its well-defined physicochemical properties and predictable reactivity. Its role as a key building block in the synthesis of agrochemicals and its potential in pharmaceutical research and development highlight its importance. A thorough understanding of its synthesis, handling requirements, and reaction mechanisms, as detailed in this guide, is paramount for its safe and effective utilization in scientific endeavors.

References

- Allen. (n.d.). Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?

- PrepChem. (n.d.). Synthesis of m-phenoxy-benzyl chloride.

- Cheméo. (n.d.). This compound - Chemical & Physical Properties.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Cheméo. (n.d.). This compound.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Methoxybenzyl Chloride in Pharmaceutical Synthesis & Drug Discovery.

- SIELC Technologies. (2018, February 16). This compound.

- SpectraBase. (n.d.). This compound - [13C NMR].

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions.

- Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride [Video]. YouTube.

- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.

- National Center for Biotechnology Information. (n.d.). 3-Phenoxybenzyl alcohol. PubChem Compound Database.

Sources

- 1. scribd.com [scribd.com]

- 2. This compound 97 53874-66-1 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain. [allen.in]

- 11. quora.com [quora.com]

- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

3-Phenoxybenzyl chloride CAS number 53874-66-1 properties

An In-depth Technical Guide to 3-Phenoxybenzyl Chloride (CAS 53874-66-1)

Introduction

This compound, with CAS number 53874-66-1, is a bifunctional organic compound featuring a diphenyl ether moiety and a reactive benzylic chloride group.[1] This unique structural combination makes it a valuable and versatile intermediate in organic synthesis. While it is a critical building block in the production of synthetic pyrethroid insecticides, its utility extends to the broader chemical and pharmaceutical industries as a potent alkylating agent for introducing the 3-phenoxybenzyl group into target molecules.[2][3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, synthesis, chemical reactivity, handling protocols, and toxicological profile of this compound, grounding all information in authoritative data to ensure scientific integrity and practical utility in a research and development setting.

Compound Identification and Structure

Correctly identifying a chemical intermediate is the foundational step for any laboratory work. This compound is known by several synonyms, and its structural and molecular identity is well-defined.[1]

-

IUPAC Name : 1-(chloromethyl)-3-phenoxybenzene[1]

-

Synonyms : m-Phenoxybenzyl chloride, 1-(Chloromethyl)-3-phenoxybenzene, 3-(Chloromethyl)diphenyl ether[1]

-

CAS Number : 53874-66-1[1]

-

Molecular Formula : C₁₃H₁₁ClO[4]

-

EC Number : 258-831-1[5]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, purification processes, and storage. It is a clear yellow, combustible liquid that is denser than water.[6][7]

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [6][7][8] |

| Boiling Point | 141-142 °C (lit.) | [5][6] |

| 135-137 °C @ 3 Torr | [9] | |

| Density | 1.189 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index (n20/D) | 1.5900 (lit.) | [5][6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5][9] |

| LogP (Octanol/Water Partition Coeff.) | 4.218 (Calculated) | [10][11] |

| Water Solubility | Log10WS = -4.14 (Calculated) | [10][11] |

| Storage Temperature | 2-8°C, under inert atmosphere | [7][12] |

Synthesis and Manufacturing Overview

The synthesis of this compound is typically achieved from its corresponding alcohol, 3-Phenoxybenzyl alcohol. This precursor is readily synthesized via the reduction of 3-phenoxybenzaldehyde.[13] The subsequent chlorination of the alcohol is a standard transformation in organic chemistry. A common and effective method involves the use of thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The use of thionyl chloride is often preferred in a laboratory setting for its clean reaction, as the byproducts (SO₂ and HCl) are gaseous.

A representative laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis from 3-Phenoxybenzyl Alcohol

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 3-Phenoxybenzyl alcohol (1 equivalent).

-

Solvent Addition : Dissolve the alcohol in a suitable anhydrous solvent, such as dichloromethane (DCM) or toluene.

-

Chlorination : Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the stirred solution.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion, with progress monitored by Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

-

Extraction : Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM).

-

Purification : Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Final Product : The crude product can be further purified by vacuum distillation to obtain a high-purity liquid.[14]

Caption: General reactivity of this compound with nucleophiles.

Storage and Handling

Due to its reactivity and hazardous nature, strict storage and handling protocols are mandatory.

-

Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials. [12]Recommended storage is under refrigeration (2-8°C) in a tightly sealed container, often under an inert atmosphere. [7][12]The storage area should be designated for corrosive materials. [5]* Handling : Use in a well-ventilated area or under a chemical fume hood. Personal Protective Equipment (PPE) is essential and must include chemical safety goggles, a face shield, impervious gloves, and protective clothing. [5][12]Avoid inhalation of vapors and contact with skin and eyes. [12]Eyewash stations and safety showers must be readily accessible. [12]

Applications in Research and Development

The utility of this compound stems from its function as a robust alkylating agent.

-

Pesticide Synthesis : Its most significant industrial application is as a key precursor to synthetic pyrethroids, such as permethrin, cypermethrin, and deltamethrin. [2]It forms the alcohol portion of these ester-containing insecticides.

-

Pharmaceutical and Fine Chemical Synthesis : In drug discovery and development, the 3-phenoxybenzyl moiety can be introduced into lead compounds to modify their lipophilicity, metabolic stability, and target-binding properties. Its defined reactivity allows for precise, targeted modifications of complex molecules. [3]It serves as a foundational building block for creating diverse chemical libraries for screening.

Safety and Toxicology

This compound is classified as a hazardous substance and must be handled with extreme care. It is harmful if swallowed and is corrosive, causing severe skin burns and eye damage. [1][5]It is also a lachrymator, meaning it can cause tearing. [7][12]

| Hazard Class | GHS Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][5] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1][5] |

| Serious Eye Damage | H314 | Causes severe skin burns and eye damage | [1][5]|

First Aid Measures:

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. [12]* Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water for several minutes. Seek immediate medical attention. [12]* Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [12]* Ingestion : Rinse mouth. Do NOT induce vomiting. Ingestion can cause severe damage and perforation of tissue; immediate medical attention is critical. [12]

Analytical Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography (GC) : Due to its volatility and thermal stability, GC is a suitable method for assessing purity. [8][15]* Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. Spectral data are publicly available for reference. [16]* Infrared (IR) Spectroscopy : IR can be used to identify characteristic functional groups.

References

- This compound | C13H11ClO | CID 93291 - PubChem. [Link]

- This compound - Chemical & Physical Properties by Cheméo. [Link]

- This compound - Cheméo. [Link]

- This compound - NIST WebBook. [Link]

- Synthesis of 3-phenoxybenzaldehyde - PrepChem.com. [Link]

- Synthesis of A. 3-Phenoxybenzoyl Chloride - PrepChem.com. [Link]

- The Role of 3-Methoxybenzyl Chloride in Pharmaceutical Synthesis & Drug Discovery. [Link]

- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame. [Link]

- Chemical Storage and Handling Recommend

- Benzyl chloride is more reactive than chlorobenzene. Why? - Quora. [Link]

- BENZYL CHLORIDE - Sdfine. [Link]

Sources

- 1. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 3-苯氧基苄氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 53874-66-1 [chemicalbook.com]

- 7. This compound CAS#: 53874-66-1 [m.chemicalbook.com]

- 8. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. chemeo.com [chemeo.com]

- 12. fishersci.com [fishersci.com]

- 13. 3-Phenoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 14. 3-PHENOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 15. This compound [webbook.nist.gov]

- 16. This compound(53874-66-1) 1H NMR [m.chemicalbook.com]

Unveiling the Electronic Landscape of 3-Phenoxybenzyl Chloride: A Quantum Chemical Guide for Researchers

Foreword: Bridging Theory and Application in Agrochemical and Pharmaceutical Research

In the intricate world of drug development and pesticide science, understanding the fundamental properties of molecular building blocks is paramount. 3-Phenoxybenzyl chloride, a key intermediate in the synthesis of pyrethroid insecticides, presents a compelling case for the application of modern computational chemistry.[1] Its reactivity and metabolic fate are intrinsically linked to its electronic structure and geometry. This technical guide serves as an in-depth exploration of how quantum chemical calculations, specifically Density Functional Theory (DFT), can be leveraged to elucidate these properties, providing researchers with predictive power that can accelerate discovery and optimization pipelines. We will move beyond a mere procedural outline, delving into the rationale behind methodological choices and the interpretation of results in a real-world context.

The Subject: this compound - More Than a Precursor

This compound (C₁₃H₁₁ClO) is a bifunctional molecule featuring a phenoxy group and a benzyl chloride moiety.[2][3][4] This structure is the cornerstone of many synthetic pyrethroids, a major class of insecticides.[1] The reactivity of the benzylic chloride is crucial for its role in synthesis, while the overall electronic distribution influences the molecule's interaction with biological targets and its environmental degradation pathways.[5][6]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO | [2][3][4] |

| Molecular Weight | 218.68 g/mol | [2][7] |

| Appearance | Clear yellow liquid | |

| Boiling Point | 141-142 °C (lit.) | [7][8] |

| Density | 1.189 g/mL at 25 °C (lit.) | [7][8] |

Understanding the molecule's conformational flexibility, electronic properties, and vibrational spectra through computational means can provide invaluable insights into its chemical behavior.

The Tool: An Introduction to Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy. DFT methods are rooted in the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system is a unique functional of its electron density. This approach circumvents the computationally expensive task of solving the many-electron Schrödinger equation directly.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is the component of the DFT calculation that approximates the quantum mechanical effects of electron exchange and correlation. For organic molecules containing halogens, hybrid functionals often provide reliable results. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-benchmarked choice. For potentially more accurate results, especially concerning reaction barriers, functionals from the M06 suite, like M06-2X, can be considered.

-

Basis Set: The basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. The Pople-style basis sets, such as 6-31G(d,p), offer a good starting point for geometry optimizations and frequency calculations of organic molecules. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding involving non-hydrogen atoms and for capturing the anisotropic nature of the electron density around the chlorine atom. For higher accuracy in single-point energy calculations, larger basis sets like 6-311+G(d,p) or the Dunning-type correlation-consistent basis sets (e.g., cc-pVDZ) are recommended.

The Workflow: A Step-by-Step Protocol for Quantum Chemical Calculations

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound using a typical quantum chemistry software package like Gaussian.

Caption: A generalized workflow for performing quantum chemical calculations on a molecule.

Step 1: Geometry Optimization

The first and most crucial step is to find the minimum energy structure of the molecule. This is achieved through a geometry optimization calculation.

Protocol:

-

Build the initial structure: Construct an approximate 3D structure of this compound using a molecular builder.

-

Set up the calculation:

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Keywords: Opt (for optimization)

-

-

Run the calculation.

-

Verify the optimized structure: Ensure the calculation has converged to a true minimum on the potential energy surface.

The causality behind this choice lies in the need for a computationally efficient yet reliable method to explore the potential energy surface and locate the most stable conformation. The B3LYP/6-31G(d,p) level of theory has been demonstrated to provide good geometric parameters for a wide range of organic molecules.

Step 2: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry for two primary reasons:

-

To confirm the nature of the stationary point: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

-

To obtain the vibrational spectrum: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. They also provide the zero-point vibrational energy (ZPVE) correction to the electronic energy.

Protocol:

-

Use the optimized geometry from Step 1.

-

Set up the calculation:

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Keywords: Freq

-

-

Run the calculation.

-

Analyze the output: Check for imaginary frequencies and examine the predicted vibrational modes.

Step 3: Calculation of Electronic Properties

With the validated optimized geometry, a single-point energy calculation can be performed, often with a larger basis set, to obtain more accurate electronic properties.

Protocol:

-

Use the optimized geometry.

-

Set up the calculation:

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Keywords: Pop=NBO (for Natural Bond Orbital analysis), GFInput (to generate data for visualization)

-

-

Run the calculation.

-

Extract and analyze the electronic properties.

Interpreting the Data: Key Quantum Chemical Descriptors

The output of these calculations provides a wealth of information that can be used to understand the chemical nature of this compound.

| Descriptor | Description | Relevance to this compound |

| Optimized Geometry | The bond lengths, bond angles, and dihedral angles of the minimum energy structure. | Provides insights into the 3D shape and steric accessibility of reactive sites. |

| Vibrational Frequencies | The frequencies of the normal modes of vibration. | Allows for the prediction of the IR and Raman spectra and confirms the stability of the optimized structure. |

| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap is an indicator of chemical reactivity. | A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. It reveals the charge distribution and sites susceptible to electrostatic interactions. | Identifies electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, predicting sites for non-covalent interactions and initial attack by charged species. |

| Natural Bond Orbital (NBO) Charges | A method for distributing the electrons into atomic and bond-centered orbitals, providing a more chemically intuitive picture of atomic charges. | Quantifies the charge distribution, highlighting the polarity of bonds and the partial charges on each atom, which is crucial for understanding reactivity. |

Visualizing the Molecule: Structure and Workflow

Visual representations are essential for conveying complex information. The following Graphviz DOT script generates a 2D representation of the this compound molecule.

Caption: 2D molecular structure of this compound.

Conclusion: From In Silico Insights to Real-World Impact

The application of quantum chemical calculations to this compound provides a powerful lens through which to understand its intrinsic properties. By elucidating its stable conformation, electronic structure, and potential reactive sites, researchers can make more informed decisions in the design and development of novel pyrethroid insecticides. The computational data can be used to build quantitative structure-activity relationship (QSAR) models, predict metabolic pathways, and assess potential environmental fate.[9][10][11] This in-depth, in silico characterization serves as a critical, cost-effective complement to experimental studies, ultimately accelerating the pace of innovation in both the pharmaceutical and agrochemical industries.

References

- Go, A. (2022). Metabolism and environmental degradation of pyrethroid insecticides produce compounds with endocrine activities.

- Yadav, V. K., & Singh, A. K. (2014). Structure–Activity Relationship of Some Type-II Pyrethroids: A Study Based on Atomic Charges, Molecular Electrostatic Potential Surfaces and Molecular Orbitals Analysis.

- High reactivity of allyl and benzyl halides. Allyl and benzyl halides are... (2022, October 8). Filo. [Link]

- Ford, M. G., & Akerele, O. (1992). The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry.

- Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. (n.d.).

- Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

- Bhatt, P., et al. (2019). Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides. Frontiers in Microbiology, 10, 1779. [Link]

- Ford, M. G., & Akerele, O. (1992). Structure-activity relationships of pyrethroid insecticides. Part 2. The use of molecular dynamics for conformation searching and average parameter calculation. Journal of computer-aided molecular design, 6(2), 191–201. [Link]

- Bhatt, P., et al. (2019). Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides. Frontiers in Microbiology, 10, 1779. [Link]

- Matsuda, K. (2018). Discovery and development of pyrethroid insecticides. Topics in Current Chemistry, 376(3), 20. [Link]

- Nishimura, K., et al. (2017). Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. Molecules, 22(11), 1888. [Link]

- Katagi, T. (2012). Environmental Behavior of Synthetic Pyrethroids.

- Katagi, T. (2012). Environmental behavior of synthetic pyrethroids. Topics in current chemistry, 314, 167–202. [Link]

- Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange. [Link]

- 1 Recitation CHEM 2325 04.18.2015 1) Benzylic halides can react with LAH to reduce the halide (e.g. benzyl bromide when reacting. (2015, April 18). Course Hero. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- DFT calculation result of pyrethrindreg II and cypermethrin. (n.d.).

- Casida, J. E., & Quistad, G. B. (2004). Pyrethroid Chemistry and Metabolism.

- Reid, W. R., et al. (2023). Time-series analysis of transcriptomic changes due to permethrin exposure reveals that Aedes aegypti undergoes detoxification metabolism over 24 h. Scientific reports, 13(1), 10825. [Link]

- Wang, L., et al. (2021). Quantum chemical descriptors in quantitative structure–activity relationship models and their applications.

- Kostal, J., & Voutchkova-Kostal, A. M. (2024). Low-cost quantum mechanical descriptors for data efficient skin sensitization QSAR models. Research Square. [Link]

- This compound. (n.d.). Gsrs. [Link]

- Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical reviews, 96(3), 1027–1044. [Link]

- Aerobic metabolism and adsorption of pyrethroid insecticide metofluthrin in soil. (n.d.).

- Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological reviews, 66(1), 334–395. [Link]

- Computational Chemistry Studies Relevant to Medicinal Chemistry. (n.d.). EScholarship. [Link]

- van der Fels-Klerx, H. J., et al. (2024). Toxicity, transfer and metabolization of the pyrethroid insecticides cypermethrin and deltamethrin by reared black soldier fly l. Journal of Insects as Food and Feed, 1-10. [Link]

- Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti-Inflammatory Target COX-2. (n.d.).

- Al-Dahmoshi, H. O., et al. (2024). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman, 1(1), 1-10. [Link]

- This compound. (n.d.). NIST Webbook. [Link]

Sources

- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantum-Chemical Descriptors in QSAR/QSPR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Computational Chemistry Studies Relevant to Medicinal Chemistry [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]